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carboxylate

Cat. No.: B099415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of derivatives

of 7-methyl-1H-indole-2-carboxylic acid, with a primary focus on a series of 1H-indole-2-

carboxamides investigated for their anti-Trypanosoma cruzi activity. While specific data on

methyl 7-methyl-1H-indole-2-carboxylate is not extensively available in the reviewed

literature, the information presented herein on closely related analogues offers valuable

insights into the potential of this chemical scaffold in drug discovery.

Executive Summary
Derivatives of 7-methyl-1H-indole-2-carboxylic acid have emerged as a promising class of

compounds with notable biological activity, particularly against Trypanosoma cruzi, the

causative agent of Chagas disease. Extensive structure-activity relationship (SAR) studies

have been conducted on a series of 1H-indole-2-carboxamides, revealing key structural

features that govern their potency and physicochemical properties. The primary mechanism of

action for the anti-trypanosomal activity of these compounds has been identified as the

inhibition of the parasite's cytochrome P450 enzyme, CYP51. Despite demonstrating in vivo

antiparasitic activity, challenges related to drug metabolism and pharmacokinetic (DMPK)

properties have hindered their further development. This document summarizes the key

findings, quantitative biological data, and detailed experimental protocols from these

investigations.
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Anti-Trypanosoma cruzi Activity
A significant body of research has focused on the optimization of 1H-indole-2-carboxamides

derived from 7-methyl-1H-indole-2-carboxylic acid for the treatment of Chagas disease. A

phenotypic screening of a small molecule library identified several indole-containing

compounds as active against the intracellular amastigote form of T. cruzi.[1]

Quantitative Biological Data
The following table summarizes the in vitro anti-trypanosomal activity and physicochemical

properties of key 7-methyl-1H-indole-2-carboxamide analogues. The potency is expressed as

pEC50, which is the negative logarithm of the half-maximal effective concentration (EC50).
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Compound ID Structure pEC50
Solubility
(µg/mL)

Microsomal
Stability (Clint,
µL/min/mg)

1

N-(4-(N-

methylsulfamoyl)

benzyl)-7-methyl-

1H-indole-2-

carboxamide

5.4 < 1 25

2

N-((4-(N-

methylsulfamoyl)

phenyl)methyl)-7

-methyl-1H-

indole-2-

carboxamide

5.7 < 1 20

24

5-Cyclopropyl-N-

(pyridin-2-

ylmethyl)-1H-

indole-2-

carboxamide

6.5 - -

37

5-Ethyl-N-

(pyridin-2-

ylmethyl)-1H-

indole-2-

carboxamide

6.9 - -

56

5-Methyl-N-((1,1-

dioxidothiomorph

olino)methyl)-1H-

indole-2-

carboxamide

6.5 - > 100

Data sourced from a study on 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity.

[1]
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Experimental Protocols
Synthesis of 1H-indole-2-carboxamides
A general procedure for the synthesis of the 1H-indole-2-carboxamide derivatives involves the

amide coupling of the corresponding indole-2-carboxylic acid with an appropriate amine.[1]

General Procedure C (Amide Coupling): To a solution of 7-methyl-1H-indole-2-carboxylic acid

(1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a coupling agent

like HATU (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 3

equivalents) are added. The appropriate amine hydrochloride (1 equivalent) is then added, and

the reaction mixture is stirred at room temperature until completion. The crude product is

purified by flash column chromatography (FCC) to yield the final compound.[1]

In Vitro Anti-Trypanosoma cruzi Assay
The in vitro potency of the compounds against T. cruzi was determined using a high-content

screening (HCS) assay with intracellular amastigotes.[1]

Assay Protocol:

Host cells (e.g., U-2 OS) are seeded in 384-well plates and infected with transgenic T. cruzi

expressing a fluorescent protein (e.g., mCherry).

After a 48-hour incubation period to allow for parasite invasion and differentiation into

amastigotes, the compounds are added at various concentrations.

The plates are incubated for another 72 hours.

The cells are then fixed and stained with a nuclear dye (e.g., Hoechst 33342).

Images are acquired using a high-content imaging system.

The number of intracellular parasites and host cells are quantified using image analysis

software.

The pEC50 values are calculated from the dose-response curves.
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Metabolic Stability Assay
The metabolic stability of the compounds was assessed using mouse liver microsomes.[1]

Assay Protocol:

The test compound (1 µM) is incubated with mouse liver microsomes (0.5 mg/mL) and

NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

Aliquots are taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an

internal standard.

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine

the concentration of the remaining parent compound.

The intrinsic clearance (Clint) is calculated from the rate of disappearance of the compound.

Kinetic Solubility Assay
The kinetic solubility of the compounds was determined in phosphate-buffered saline (PBS) at

pH 7.4.[1]

Assay Protocol:

A stock solution of the compound in DMSO is diluted into PBS (pH 7.4) to a final

concentration of 100 µM.

The solution is shaken for 2 hours at room temperature.

The solution is then filtered to remove any precipitate.

The concentration of the compound in the filtrate is determined by LC-MS/MS analysis

against a standard curve.

Mechanism of Action
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The anti-trypanosomal activity of this series of indole-2-carboxamides was found to be due to

the inhibition of the parasite's sterol 14α-demethylase (CYP51).[2] CYP51 is a crucial enzyme

in the ergosterol biosynthesis pathway of T. cruzi, and its inhibition leads to the disruption of the

parasite's cell membrane integrity.

Structure-Activity Relationship (SAR) and In Vivo
Studies
SAR exploration revealed that small, electron-donating groups at the 5-position of the indole

core, such as methyl or cyclopropyl, were favorable for potency.[1][2] However, many of the

potent analogues suffered from poor solubility and high metabolic instability.[1] Despite

medicinal chemistry efforts to improve the DMPK properties, a lead compound with a balanced

profile of high potency, good solubility, and metabolic stability could not be identified.

Nevertheless, selected compounds were advanced to in vivo efficacy studies in mouse models

of Chagas disease, where they demonstrated antiparasitic activity.[1][2]
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Caption: Experimental workflow for the synthesis and evaluation of 1H-indole-2-carboxamide

derivatives.

Indole-2-carboxamide
Derivative

T. cruzi CYP51
(Sterol 14α-demethylase)

Inhibition

Ergosterol Biosynthesis
Pathway

Parasite Cell Membrane
Integrity

Parasite Death

Disruption leads to

Click to download full resolution via product page

Caption: Proposed mechanism of action for the anti-Trypanosoma cruzi activity of indole-2-

carboxamides.

Conclusion
While a dedicated study on the biological activity of methyl 7-methyl-1H-indole-2-carboxylate
was not identified, the extensive research on its closely related carboxamide analogues

provides a strong foundation for understanding the potential of this chemical scaffold. The 7-

methyl-1H-indole-2-carboxamide core has been established as a valid starting point for the

design of potent anti-trypanosomal agents. Future work in this area should focus on
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overcoming the observed DMPK limitations to translate the promising in vitro and in vivo

activity into viable therapeutic candidates. The detailed experimental protocols and SAR

insights presented in this guide can serve as a valuable resource for researchers in this

endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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